4-bromo-N-[2-(2-thienyl)ethyl]benzamide
Description
4-Bromo-N-[2-(2-thienyl)ethyl]benzamide is a benzamide derivative characterized by a brominated phenyl ring linked via an amide bond to a 2-thienylethylamine moiety. This structural motif is critical for its physicochemical and pharmacological properties. The compound’s synthesis likely follows standard benzamide formation protocols, such as coupling 4-bromobenzoyl chloride with 2-(2-thienyl)ethylamine, analogous to methods described for related compounds .
Properties
Molecular Formula |
C13H12BrNOS |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
4-bromo-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H12BrNOS/c14-11-5-3-10(4-6-11)13(16)15-8-7-12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16) |
InChI Key |
QGGLJQPFZFRYEU-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural variations among key benzamide derivatives and their implications:
Pharmacological Activity
- JNJ-26070109 : Exhibits potent CCK2 receptor antagonism (IC₅₀ ~10 nM) and inhibits gastric acid secretion in vivo, with oral bioavailability >50% in preclinical models .
- Antimicrobial Derivatives : Benzoylthiourea analogs (e.g., 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide) demonstrate antibacterial/antifungal activity via metal chelation .
Physicochemical Properties
- FT-IR Spectra : Benzamides with thienyl or thiourea groups show characteristic C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-S (~700 cm⁻¹) stretches, differentiating them from nitro- or piperidine-substituted analogs .
- Lipophilicity : Thienyl and tetrahydrobenzothiophene substituents increase logP values compared to polar groups (e.g., piperidinyl), impacting membrane permeability .
Key Research Findings
- Structural Flexibility: The benzamide scaffold tolerates diverse substituents (e.g., thiophene, quinoxaline, nitro), enabling tailored interactions with biological targets .
- Synthetic Challenges : Steric hindrance from bulky groups (e.g., tetrahydrobenzothiophene) necessitates optimized coupling conditions to avoid low yields .
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